molecular formula C19H18N2O3 B249980 N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo B249980
Peso molecular: 322.4 g/mol
Clave InChI: CJQKZZRIKGCEPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mecanismo De Acción

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased survival and proliferation of B-cells, as well as enhanced apoptosis.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have potent activity against B-cell malignancies in preclinical models and clinical trials. It has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies. N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has a favorable safety profile, with manageable adverse events such as diarrhea, nausea, and fatigue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide for lab experiments include its potent activity against B-cell malignancies, its ability to enhance the activity of other drugs, and its favorable safety profile. The limitations of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide for lab experiments include its relatively low yield in synthesis, its limited solubility in aqueous solutions, and its potential off-target effects.

Direcciones Futuras

For N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide include the investigation of its activity in combination with other drugs, the identification of biomarkers that predict response to treatment, and the development of more potent and selective BTK inhibitors. In addition, the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research.

Métodos De Síntesis

The synthesis of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting from commercially available starting materials. The first step is the protection of the hydroxyl group of tetrahydrofuran with a methoxymethyl group. The second step is the reaction of 4-bromo-2-cyanophenol with the protected tetrahydrofuran derivative to form the corresponding ether. The third step is the deprotection of the methoxymethyl group to give the final product, N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies, such as rituximab and venetoclax. In addition, N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in clinical trials, with a favorable safety profile and significant activity in patients with relapsed or refractory B-cell malignancies.

Propiedades

Fórmula molecular

C19H18N2O3

Peso molecular

322.4 g/mol

Nombre IUPAC

N-(2-cyanophenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C19H18N2O3/c20-12-15-4-1-2-6-18(15)21-19(22)14-7-9-16(10-8-14)24-13-17-5-3-11-23-17/h1-2,4,6-10,17H,3,5,11,13H2,(H,21,22)

Clave InChI

CJQKZZRIKGCEPB-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

SMILES canónico

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.